molecular formula C17H23N3 B6020963 1-(1H-imidazol-2-ylmethyl)-3-(2-phenylethyl)piperidine

1-(1H-imidazol-2-ylmethyl)-3-(2-phenylethyl)piperidine

Cat. No. B6020963
M. Wt: 269.4 g/mol
InChI Key: BUIYDFRGNIEZSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-imidazol-2-ylmethyl)-3-(2-phenylethyl)piperidine, also known as SCH 23390, is a selective dopamine D1 receptor antagonist. It was first synthesized in 1982 by scientists at the pharmaceutical company Schering-Plough. Since then, SCH 23390 has been extensively studied for its potential applications in scientific research.

Mechanism of Action

1-(1H-imidazol-2-ylmethyl)-3-(2-phenylethyl)piperidine 23390 acts as a competitive antagonist of dopamine D1 receptors, blocking the binding of dopamine to these receptors. This results in a decrease in the activity of the dopaminergic system, which is involved in the regulation of motor function, cognition, and emotion.
Biochemical and Physiological Effects:
This compound 23390 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the activity of the dopaminergic system, resulting in a decrease in locomotor activity and an increase in the threshold for electrical stimulation of the brain. This compound 23390 has also been shown to decrease the release of dopamine in the striatum, a brain region involved in the regulation of movement and reward.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(1H-imidazol-2-ylmethyl)-3-(2-phenylethyl)piperidine 23390 in lab experiments is its selectivity for dopamine D1 receptors, which allows for the specific targeting of these receptors. However, one limitation is its short half-life, which requires frequent dosing in order to maintain its effects.

Future Directions

There are several areas of future research that could be explored with regard to 1-(1H-imidazol-2-ylmethyl)-3-(2-phenylethyl)piperidine 23390. One area is the development of more selective and potent dopamine D1 receptor antagonists. Another area is the investigation of the role of dopamine D1 receptors in the regulation of mood and emotion, and the potential use of this compound 23390 in the treatment of mood disorders. Additionally, the use of this compound 23390 in combination with other drugs could be explored for the treatment of various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 1-(1H-imidazol-2-ylmethyl)-3-(2-phenylethyl)piperidine 23390 involves several steps, including the reaction of 2-phenylethylamine with 1-(2-chloroethyl)-1H-imidazole, followed by the reduction of the resulting imidazolylalkylamine with sodium borohydride. The final product is obtained by reacting the imidazolylalkylamine with piperidine in the presence of acetic acid.

Scientific Research Applications

1-(1H-imidazol-2-ylmethyl)-3-(2-phenylethyl)piperidine 23390 has been widely used in scientific research to study the role of dopamine D1 receptors in various physiological and pathological processes. It has been shown to be effective in the treatment of Parkinson's disease, schizophrenia, and drug addiction. This compound 23390 has also been used to study the effects of dopamine on learning and memory, as well as on the regulation of mood and emotion.

properties

IUPAC Name

1-(1H-imidazol-2-ylmethyl)-3-(2-phenylethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3/c1-2-5-15(6-3-1)8-9-16-7-4-12-20(13-16)14-17-18-10-11-19-17/h1-3,5-6,10-11,16H,4,7-9,12-14H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIYDFRGNIEZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=NC=CN2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.